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Compound of Interest

Compound Name:
5-(2-Bromo-4-

fluorophenoxy)pyrimidin-4-ol

Cat. No.: B8244697 Get Quote

Executive Summary
In the architecture of drug discovery, 5-bromo-2-fluoropyrimidine acts as a "foundational

brick"—a commodity reagent used to construct the pyrimidine core with high regiochemical

control. In contrast, 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol serves as a "prefabricated

module"—a specialized, high-value intermediate where critical pharmacophores (the ether

linkage and halogenated aryl ring) are already installed, streamlining the synthesis of complex

targets like Menin-MLL inhibitors.

Feature 5-Bromo-2-fluoropyrimidine
5-(2-Bromo-4-

fluorophenoxy)pyrimidin-4-ol

Role
Primary Building Block

(Electrophile)

Advanced Intermediate

(Scaffold)

Key Reactivity
C2-F (SNAr), C5-Br (Pd-

Coupling)

C4-OH (Activation), Ar-Br (Pd-

Coupling)

Primary Application
General MedChem (Kinase

inhibitors, Degraders)

Targeted Libraries (Menin-

MLL, P2X3 antagonists)

Availability
Commodity (High availability,

Low cost)

Specialized (Research grade,

High cost)
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Chemical Profiles & Reactivity[3][4][5]
A. 5-Bromo-2-fluoropyrimidine: The Electrophilic
Workhorse
This compound is defined by its distinct electrophilic sites. The fluorine at C2 is highly activated

by the adjacent ring nitrogens, making it significantly more labile to nucleophilic aromatic

substitution (SNAr) than the bromine at C5.

Regioselectivity: Nucleophiles (amines, alkoxides) attack exclusively at C2 under mild

conditions.

Orthogonality: The C5-Br bond remains intact during C2 substitution, allowing for subsequent

palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

B. 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol: The
Functionalized Scaffold
This molecule represents a later stage of synthesis. The core pyrimidine ring is already

substituted at C5 with a sterically demanding and electronically distinct 2-bromo-4-

fluorophenoxy group.

Tautomerism: Exists in equilibrium with 5-(2-bromo-4-fluorophenoxy)pyrimidin-4(3H)-one.

The "4-ol" functionality is a handle, typically converted to a chloride (using POCl3) to enable

SNAr reactions at the pyrimidine C4 position.

Strategic Handles: The bromine on the phenoxy ring (not the pyrimidine) provides a vector

for extending the molecule into a third dimension, a strategy critical in designing protein-

protein interaction inhibitors.

Visualizing the Synthetic Logic
The following diagram illustrates the divergent workflows for these two compounds.
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Standard Pyrimidine Synthesis

Advanced Scaffold Elaboration
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Caption: Divergent synthetic pathways. Top (Red): Sequential assembly starting from the raw

building block. Bottom (Blue): Elaboration of the pre-formed scaffold.

Experimental Protocols
Protocol A: Regioselective SNAr on 5-Bromo-2-
fluoropyrimidine
Objective: Introduction of a chiral amine at C2 while preserving the C5-Br handle.

Reagents: 5-Bromo-2-fluoropyrimidine (1.0 equiv), Amine (e.g., (S)-1-phenylethanamine, 1.1

equiv), DIPEA (2.5 equiv).

Solvent: Isopropyl alcohol (IPA) or NMP (for less nucleophilic amines).

Procedure:

Dissolve 5-bromo-2-fluoropyrimidine in IPA (0.5 M).

Cool to 0°C. Add DIPEA followed by the amine dropwise.
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Allow to warm to RT. Stir for 2–4 hours. (Monitor by LCMS; disappearance of F-SM).

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

Na2SO4.

Why this works: The C2 position is activated by two adjacent imine nitrogens, making the C-

F bond exceptionally electrophilic. The C5-Br bond is mesomerically deactivated and

remains inert without Pd catalysis [1].

Protocol B: Activation and Coupling of 5-(2-Bromo-4-
fluorophenoxy)pyrimidin-4-ol
Objective: Conversion to the 4-chloro derivative followed by Suzuki coupling.

Step 1: Chlorination

Reagents: Scaffold (1.0 equiv), POCl3 (5.0 equiv), N,N-Dimethylaniline (1.0 equiv).

Procedure: Reflux the mixture for 2 hours. The hydroxyl group is converted to a chloride.

Note: This intermediate is moisture sensitive. Use immediately or store under inert gas.

Step 2: Suzuki Coupling (Phenoxy-Br site)

Reagents: 4-Chloro-intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (5

mol%), K2CO3 (3.0 equiv).

Solvent: 1,4-Dioxane/Water (4:1).

Conditions: Heat to 90°C under N2 for 4 hours.

Selectivity: This reaction targets the aryl bromine. To target the pyrimidine chloride first,

SNAr conditions would be used instead of Pd catalysis [2].

Application Context
Case Study: Menin-MLL Inhibition

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b8244697?utm_src=pdf-body
https://www.benchchem.com/product/b8244697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8244697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol scaffold is structurally homologous to

intermediates used in the synthesis of Menin-MLL inhibitors (e.g., analogs of Revumenib or MI-

3454).

Mechanism: These inhibitors disrupt the protein-protein interaction between Menin and the

MLL fusion protein, a driver in acute leukemias.

Role of the Scaffold: The phenoxy group occupies a deep hydrophobic pocket in Menin. The

bromine atom serves as a vector to attach solubilizing groups or additional binding elements

that extend towards the solvent interface [3].

Case Study: RIPK1 Degraders
5-Bromo-2-fluoropyrimidine is frequently used to synthesize RIPK1 degraders (PROTACs).[1]

Workflow: The C2-F is displaced by a linker-connected ligand (SNAr), and the C5-Br is

subsequently coupled to the E3 ligase ligand (Suzuki), creating the bifunctional molecule

required for targeted protein degradation [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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